3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
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Overview
Description
3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid: is an organic compound with the molecular formula C12H13F2NO4. This compound is characterized by the presence of two fluorine atoms attached to a benzene ring, along with a tert-butoxycarbonylamino group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a fluorinated benzene derivative.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Fluorination: The fluorine atoms are introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Final Steps:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of fluorine atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, particularly involving the carboxyl group.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while coupling reactions can produce complex organic molecules.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used in catalytic reactions to facilitate the formation of carbon-carbon bonds.
Biology and Medicine:
Drug Development: The compound is studied for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Biological Probes: It can be used as a probe to study biological processes involving fluorinated compounds.
Industry:
Material Science: The compound is used in the development of new materials with unique properties, such as fluorinated polymers.
Agriculture: It is studied for its potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, leading to increased binding affinity and specificity. The tert-butoxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications.
Comparison with Similar Compounds
- 3,4-Difluoro-2-(2-fluoro-4-iodophenylamino)benzoic acid
- 2,3-Difluoro-4-(tert-butoxycarbonylamino)benzoic acid
Comparison:
- Fluorination Pattern: The position and number of fluorine atoms can significantly affect the compound’s reactivity and properties. For example, 3,4-Difluoro-2-(2-fluoro-4-iodophenylamino)benzoic acid has a different fluorination pattern, which can lead to different chemical behaviors.
- Functional Groups: The presence of different functional groups, such as the iodophenylamino group in 3,4-Difluoro-2-(2-fluoro-4-iodophenylamino)benzoic acid, can result in unique reactivity and applications.
Properties
IUPAC Name |
3,5-difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO4/c1-12(2,3)19-11(18)15-9-7(13)4-6(10(16)17)5-8(9)14/h4-5H,1-3H3,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARRDDOHYYHSMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1F)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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